2-(Methylthio)-5-nitropyridine 2-(Methylthio)-5-nitropyridine
Brand Name: Vulcanchem
CAS No.: 20885-21-6
VCID: VC3786614
InChI: InChI=1S/C6H6N2O2S/c1-11-6-3-2-5(4-7-6)8(9)10/h2-4H,1H3
SMILES: CSC1=NC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C6H6N2O2S
Molecular Weight: 170.19 g/mol

2-(Methylthio)-5-nitropyridine

CAS No.: 20885-21-6

Cat. No.: VC3786614

Molecular Formula: C6H6N2O2S

Molecular Weight: 170.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylthio)-5-nitropyridine - 20885-21-6

Specification

CAS No. 20885-21-6
Molecular Formula C6H6N2O2S
Molecular Weight 170.19 g/mol
IUPAC Name 2-methylsulfanyl-5-nitropyridine
Standard InChI InChI=1S/C6H6N2O2S/c1-11-6-3-2-5(4-7-6)8(9)10/h2-4H,1H3
Standard InChI Key SUATXLIQPPUGPW-UHFFFAOYSA-N
SMILES CSC1=NC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CSC1=NC=C(C=C1)[N+](=O)[O-]

Introduction

Physical and Chemical Properties

Structural Characteristics

2-(Methylthio)-5-nitropyridine possesses a six-membered pyridine ring with nitrogen at position 1, a methylthio group at position 2, and a nitro group at position 5. This structural arrangement can be compared to related compounds like 4-Methyl-2-(methylthio)-5-nitropyridine, which has an additional methyl group at position 4. The molecular formula of 2-(Methylthio)-5-nitropyridine is C₆H₆N₂O₂S, with an approximate molecular weight of 170.19 g/mol.

Based on the properties of similar compounds, we can infer several physical characteristics:

PropertyExpected Value/Characteristic
Physical StateSolid at room temperature
ColorLight yellow to brown
SolubilitySlightly soluble in water; better solubility in organic solvents
Melting PointLikely between 100-130°C (estimated)
Molecular Weight170.19 g/mol
Molecular FormulaC₆H₆N₂O₂S

Chemical Reactivity

The chemical behavior of 2-(Methylthio)-5-nitropyridine is significantly influenced by its functional groups:

  • The pyridine nitrogen contributes basic properties, though these are diminished by the electron-withdrawing nitro group

  • The methylthio group at position 2 can undergo various transformations including oxidation and nucleophilic substitution

  • The nitro group at position 5 activates the ring toward nucleophilic aromatic substitution and can be reduced to form an amino group

The nitro group is particularly important as compounds with similar structures "have shown promise in exhibiting antimicrobial or anticancer properties. The nitro group may undergo reduction in biological systems, leading to reactive intermediates that can interact with cellular components".

Synthesis Methods

Nucleophilic Substitution of 2-Halopyridines

A direct approach would involve the nucleophilic substitution of 2-chloro-5-nitropyridine with sodium thiomethoxide. This methodology parallels the synthesis of 2-methoxy-5-nitropyridine, where "2-chloro-5-nitropyridine is added under stirring, then slowly add sodium methylate, after adding, be warming up to reflux temperature, reaction 1-2 hour" . For 2-(Methylthio)-5-nitropyridine, the reaction would use sodium thiomethoxide instead of sodium methylate.

Multi-step Synthesis

A more elaborate route might follow this sequence:

  • Preparation of 2-amino-5-nitropyridine through nitration of pyridine derivatives

  • Conversion to 2-hydroxy-5-nitropyridine via diazotization

  • Formation of 2-chloro-5-nitropyridine using phosphorus oxychloride

  • Substitution with sodium thiomethoxide

The patent literature describes similar approaches: "Phosphorus oxychloride is added in reactor, 2-hydroxyl-5-nitropyridine is added under stirring, slowly DMF is dripped under room temperature, reflux temperature reaction 2-4 hour is warming up to after adding" .

Industrial Considerations

For industrial-scale synthesis, the following factors would be important:

  • Reagent availability and cost

  • Environmental impact of reactions and waste streams

  • Reaction yields and purity of final product

  • Process safety considerations due to the presence of nitro groups

In industrial settings, "optimizing reaction conditions such as temperature, reagent concentrations, and utilizing continuous flow reactors can enhance yield and efficiency. This approach is crucial for scaling up production while maintaining quality".

AspectRecommendation
Storage Temperature2-8°C
EnvironmentSealed in a dry environment
IncompatibilitiesLikely incompatible with strong oxidizing agents
Personal ProtectionAppropriate PPE including gloves, eye protection, and adequate ventilation

For 2-Methyl-5-nitropyridine, which shares the nitro-pyridine core structure, storage recommendations include "Inert atmosphere, Room Temperature" and notes that it is "Incompatible with oxidizing agents" . Similar precautions would likely apply to 2-(Methylthio)-5-nitropyridine.

Comparative Analysis with Similar Compounds

Structural Comparison

To better understand the unique properties of 2-(Methylthio)-5-nitropyridine, a comparison with structurally related compounds is valuable:

Property2-(Methylthio)-5-nitropyridine2-Methyl-5-nitropyridine4-Methyl-2-(methylthio)-5-nitropyridine
Molecular FormulaC₆H₆N₂O₂SC₆H₆N₂O₂C₇H₈N₂O₂S
Molecular Weight~170.19 g/mol138.12 g/mol184.22 g/mol
Position 2 SubstituentMethylthio (-SCH₃)Methyl (-CH₃)Methylthio (-SCH₃)
Position 4 SubstituentHydrogenHydrogenMethyl (-CH₃)
Position 5 SubstituentNitro (-NO₂)Nitro (-NO₂)Nitro (-NO₂)

The key differences are the nature of the substituent at position 2 (methylthio vs. methyl) and the presence or absence of a methyl group at position 4. These variations significantly impact the electronic properties, reactivity, and potential applications of these compounds.

Reactivity Differences

The methylthio group in 2-(Methylthio)-5-nitropyridine offers different chemical possibilities compared to the methyl group in 2-Methyl-5-nitropyridine:

  • The methylthio group can undergo oxidation to sulfoxide or sulfone

  • It provides a site for nucleophilic substitution reactions

  • The sulfur atom introduces different electronic effects on the pyridine ring

These differences create distinct reactivity patterns that could be exploited in synthetic applications and pharmaceutical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator